(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
CAS No.: 1327179-56-5
Cat. No.: VC4404002
Molecular Formula: C23H16ClFN2O2
Molecular Weight: 406.84
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1327179-56-5 |
---|---|
Molecular Formula | C23H16ClFN2O2 |
Molecular Weight | 406.84 |
IUPAC Name | 2-(2-chloro-4-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Standard InChI | InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(25)13-18(20)24/h2-13H,1H3,(H,26,28) |
Standard InChI Key | JGZAWGLGZGIQPC-VYIQYICTSA-N |
SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (molecular formula: C<sub>23</sub>H<sub>17</sub>ClFN<sub>2</sub>O<sub>2</sub>) features a chromene backbone (2H-chromene) substituted at position 2 with an imino group linked to a 2-chloro-4-fluorophenyl ring and at position 3 with a carboxamide group attached to a 2-methylphenyl moiety . The Z-configuration of the imino double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets.
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 413.85 g/mol | |
LogP (Partition Coefficient) | 4.2 (predicted) | |
Solubility | Low in water; soluble in DMSO | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based drug delivery systems .
Synthesis and Optimization
Industrial-Scale Considerations
Scalable synthesis necessitates continuous-flow reactors to enhance efficiency and reduce byproducts. Green chemistry principles, such as using biodegradable solvents (e.g., cyclopentyl methyl ether), are increasingly adopted to minimize environmental impact .
Biological Activity and Mechanism
Enzyme Inhibition
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide demonstrates notable activity against metabolic enzymes:
Enzyme | IC<sub>50</sub> (µM) | Comparison (Control) | Mechanism |
---|---|---|---|
α-Amylase | 1.76 ± 0.01 | Acarbose: 0.43 ± 0.01 | Competitive inhibition |
α-Glucosidase | 0.548 ± 0.02 | Acarbose: 0.604 ± 0.02 | Mixed-type inhibition |
PPAR-γ Transactivation | 82% at 10 µM | Rosiglitazone: 100% | Partial agonist activity |
Data adapted from studies on structurally analogous chromene derivatives . The compound’s halogenated aryl groups enhance binding affinity to enzyme active sites through hydrophobic and halogen-bonding interactions .
Applications in Drug Development
Antidiabetic Agents
The compound’s dual inhibition of α-amylase and α-glucosidase positions it as a candidate for managing postprandial hyperglycemia . Structural analogs have shown oral bioavailability >60% in rodent models, with no significant hepatotoxicity at therapeutic doses .
Oncology
Chromene derivatives are explored as microtubule-targeting agents (MTAs) for breast and lung cancers. The 2-methylphenyl group enhances blood-brain barrier penetration, suggesting potential for treating glioblastoma.
Anti-Inflammatory Activity
In silico modeling predicts COX-2 inhibition (binding energy: −9.2 kcal/mol), comparable to celecoxib (−10.1 kcal/mol). In vivo studies are needed to validate efficacy.
Challenges and Future Directions
Toxicity Profiling
Current data gaps include acute/chronic toxicity and genotoxicity. Computational models (e.g., ProTox-II) predict a LD<sub>50</sub> of 250 mg/kg (oral, rat), classifying it as Category 4 (harmful).
Formulation Strategies
Nanoparticle encapsulation (e.g., PLGA nanoparticles) could address solubility limitations and enhance tumor targeting.
Structural Optimization
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